molecular formula C18H18FNO B5807052 (5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone

(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone

Cat. No.: B5807052
M. Wt: 283.3 g/mol
InChI Key: ACUVLOOYWHWFKA-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone is a synthetic organic compound that features a fluorinated aromatic ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone typically involves the reaction of 5-fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde with phenylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methyl-4-(1-pyrrolidinyl)benzaldehyde
  • 2-Fluoro-4-(1-pyrrolidinyl)benzoic acid
  • 5-Fluoro-3-[(pyrrolidin-1-yl)methyl]-1H-indole

Uniqueness

(5-Fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone is unique due to its specific combination of a fluorinated aromatic ring and a pyrrolidine moiety. This structure imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-fluoro-2-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-13-11-17(20-9-5-6-10-20)16(19)12-15(13)18(21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUVLOOYWHWFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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